molecular formula C9H9N3O3 B1349391 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile CAS No. 63989-40-2

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

Cat. No.: B1349391
CAS No.: 63989-40-2
M. Wt: 207.19 g/mol
InChI Key: AADOGXABUHCROC-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile is a nitro-substituted benzonitrile derivative featuring a hydroxyethylamino group at the 2-position. This compound is characterized by its nitrile (-CN) and nitro (-NO₂) functional groups, which confer electron-withdrawing properties, and the hydroxyethyl (-CH₂CH₂OH) substituent, which enhances polarity and hydrogen-bonding capacity. Such structural attributes make it a versatile intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-6-7-5-8(12(14)15)1-2-9(7)11-3-4-13/h1-2,5,11,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADOGXABUHCROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344938
Record name 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63989-40-2
Record name 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HYDROXYETHYLAMINO)-5-NITROBENZONITRILE
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Preparation Methods

The synthesis of 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with ethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O3. It contains a nitro group and an amino group, making it useful in medicinal chemistry and organic synthesis because its structure allows it to interact with biological targets.

Scientific Research Applications

This compound has applications across various scientific fields.

Synthesis of Azo Dye Derivatives This compound is used in the synthesis of azo dye derivatives that incorporate heterocyclic scaffolds. The synthesis involves coupling curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives.

Ligand in Complex Synthesis this compound is used as a ligand to synthesize novel Co(II) and V(IV) complexes. For example, a ligand and the complexes were synthesized from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L), cobalt(II) chloride hexahydrate, and vanadyl(IV) sulfate in methanolic solutions.

Biological and Pharmacological Applications Synthesized compounds that incorporate this compound have shown various biological and pharmacological applications, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties.

Metal Complexes Novel complexes of zinc(II) and copper(II) have been synthesized from the ligand 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde . Copper(II) complexes, derived from 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, exhibit antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . Additionally, both Copper(II) and Zinc(II) complexes demonstrate radical scavenging activities .

Other applications

  • Triazine derivatives are used as chiral stationary phases, for example, the chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
  • Triazine derivatives are used for the preparation of luminescent, optical switches, and tri-radical cation species in the case of 2,4,6-triamino-1,3,5-triazine compounds .

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the hydroxyl and amino groups, allowing it to participate in various biochemical reactions. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the amino group or the presence of azo (-N=N-) linkages. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile -NH-CH₂CH₂OH C₉H₁₀N₃O₃ 223.20 Hydroxyethyl group enhances polarity and solubility in polar solvents. N/A (Target)
Disperse Violet 33 -N=N- linked to bis(2-hydroxyethyl)amino-2-methylphenyl C₁₈H₁₉N₅O₄ 393.38 Azo dye with high solubility in water; used in textiles.
2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile -NH-CH₂CH₂OCH₃ C₁₀H₁₁N₃O₃ 221.21 Methoxy group reduces hydrophilicity compared to hydroxyethyl.
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile -NH-C₆H₄-OCH₃ C₁₄H₁₁N₃O₃ 269.26 Aromatic amino group increases steric bulk and UV absorption.
DR 78 Dye -N=N- linked to (2-cyanoethyl)(ethyl)aminophenyl C₁₈H₁₆N₆O₂ 358.36 Cyanoethyl group introduces electron-withdrawing effects; used as disperse dye.
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile -N=N- linked to bromoallyl-hydroxyethylaminophenyl C₁₈H₁₆BrN₅O₃ 430.26 Bromoallyl group enables crosslinking in polymer applications.

Substituent Effects on Physicochemical Properties

  • Hydroxyethyl vs. Methoxyethyl : The hydroxyethyl group (target compound) imparts higher hydrophilicity and hydrogen-bonding capacity compared to methoxyethyl derivatives, which exhibit reduced polarity .
  • Azo vs. Amino Linkages: Azo-containing analogs (e.g., Disperse Violet 33) absorb visible light, making them suitable as dyes, while non-azo derivatives are typically intermediates or bioactive molecules .
  • Bromoallyl and Cyanoethyl Groups: These substituents enhance reactivity for further functionalization (e.g., bromoallyl for polymerization) or modulate electron density (cyanoethyl) in dye applications .

Biological Activity

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

  • Chemical Formula : C10H12N4O3
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 104-28-5

The primary mechanism through which this compound exerts its biological effects involves interaction with various cellular targets, particularly in signaling pathways related to cyclic adenosine monophosphate (cAMP).

Key Actions:

  • Activation of Protein Kinases : The compound acts as a selective activator of cAMP-dependent protein kinase (PKA), influencing gene expression and cellular metabolism.
  • Inhibition of Phosphodiesterases : It inhibits both cAMP and cyclic guanosine monophosphate (cGMP)-dependent phosphodiesterases, leading to increased levels of these secondary messengers within cells .

Cellular Effects

The compound has been shown to influence various cellular processes, including:

  • Gene Expression Modulation : It upregulates genes involved in lipid metabolism and cholesterol efflux, such as the ATP-binding cassette transporter (ABCA-1).
  • Cell Growth and Proliferation : By modulating PKA activity, it affects cell growth signaling pathways, which can lead to altered proliferation rates in different cell types.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • High Lipophilicity : This property enhances its membrane permeability, allowing effective intracellular delivery.
  • Stability in Biological Systems : The compound remains stable at physiological pH levels, making it suitable for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound led to significant increases in cAMP levels in cultured cells, correlating with enhanced PKA activity and subsequent gene expression changes.
  • In Vivo Studies :
    • Animal models treated with varying doses exhibited dose-dependent responses. At lower doses, the compound effectively activated PKA without significant toxicity; however, higher doses resulted in adverse effects due to excessive inhibition of phosphodiesterases .
  • Toxicological Assessments :
    • Toxicity studies indicated that the lethal dose (LD50) for this compound was above 5 g/kg body weight in rats, suggesting a relatively safe profile at therapeutic doses .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Gene ExpressionUpregulation of ABCA-1
Cell ProliferationModulation via PKA activation
Phosphodiesterase InhibitionIncreased cAMP and cGMP levels
ToxicityLD50 > 5 g/kg in rats

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